chemical structure analysis of 4-[(2,4-Dimethylphenoxy)methyl]piperidine
chemical structure analysis of 4-[(2,4-Dimethylphenoxy)methyl]piperidine
An In-depth Technical Guide to the Chemical Structure Analysis of 4-[(2,4-Dimethylphenoxy)methyl]piperidine
Abstract
The piperidine moiety is a cornerstone in medicinal chemistry, present in a multitude of pharmaceuticals and natural products.[1][2] This guide provides a comprehensive, multi-technique approach to the structural analysis of 4-[(2,4-Dimethylphenoxy)methyl]piperidine, a compound featuring this critical scaffold linked to a substituted phenoxy group. Tailored for researchers and drug development professionals, this document moves beyond mere procedural descriptions to explain the underlying scientific rationale for each analytical choice. We will explore an integrated workflow employing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to achieve unambiguous structural elucidation and purity assessment.
Molecular Overview and Analytical Strategy
4-[(2,4-Dimethylphenoxy)methyl]piperidine possesses a molecular formula of C₁₄H₂₁NO and a molecular weight of 219.32 g/mol .[3] Its structure comprises four key components: a saturated piperidine ring, a flexible methylene bridge, an ether linkage, and a 2,4-disubstituted aromatic ring. A successful analysis must interrogate and confirm each of these features.
Our analytical approach is designed as a self-validating system. Initial confirmation of molecular weight by mass spectrometry provides the foundational data. Subsequently, NMR spectroscopy offers a detailed map of the carbon-hydrogen framework and connectivity. Infrared spectroscopy serves to confirm the presence of key functional groups, corroborating the findings from MS and NMR. Finally, chromatography is employed to assess the sample's purity, ensuring that the spectral data obtained is representative of the target compound.
Caption: A logical workflow for the comprehensive structural analysis.
Part 1: Unambiguous Structural Elucidation
Mass Spectrometry (MS): The Foundational Verification
Mass spectrometry is the initial and most critical step, providing direct evidence of the compound's molecular weight.[4] Given the presence of a basic nitrogen atom, positive-mode electrospray ionization (ESI) is highly effective, yielding a prominent protonated molecule [M+H]⁺.[5]
2.1.1 Expected Fragmentation Pathways
Tandem MS (MS/MS) experiments on the [M+H]⁺ precursor ion are invaluable for structural confirmation. The fragmentation of piperidine derivatives is well-characterized and typically involves cleavages of the ring and its substituents.[5] For 4-[(2,4-Dimethylphenoxy)methyl]piperidine, two primary fragmentation routes are anticipated:
-
Benzylic-type Ether Cleavage: The C-O bond between the methylene bridge and the phenoxy group is susceptible to cleavage, leading to the formation of a stable 2,4-dimethylphenol fragment or a piperidinemethyl cation.
-
α-Cleavage of the Piperidine Ring: Fragmentation can be initiated at the bonds adjacent to the nitrogen atom, a common pathway for heterocyclic amines.[5][6]
Caption: Predicted ESI-MS/MS fragmentation of the parent ion.
Table 1: Predicted Major Mass Fragments for 4-[(2,4-Dimethylphenoxy)methyl]piperidine
| Ion Description | Proposed Structure | Predicted m/z |
|---|---|---|
| Protonated Molecule | [C₁₄H₂₁NO + H]⁺ | 220.2 |
| Piperidinemethyl Cation | [C₆H₁₂N]⁺ | 98.1 |
| 2,4-Dimethylphenate Radical | [C₈H₉O]• | 121.1 |
| Fragment from Dimethylphenol | [C₇H₇]⁺ | 105.1 |
2.1.2 Experimental Protocol: LC-MS/MS Analysis
This protocol is designed for initial confirmation and can be adapted for quantification.[5][7]
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a working concentration of 1-10 µg/mL using a 50:50 acetonitrile:water solution with 0.1% formic acid.
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Instrument: Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Ionization: ESI, Positive Mode.
-
MS1 Scan: Scan a range of m/z 100-500 to identify the precursor ion ([M+H]⁺).
-
MS2 Product Ion Scan: Select the precursor ion (m/z 220.2) and perform a product ion scan using a collision energy of 15-30 eV to observe the fragmentation pattern.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed structural information, allowing for the assignment of every proton and carbon in the molecule. The combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC) enables the unambiguous assembly of the molecular puzzle.
2.2.1 Predicted ¹H NMR Spectrum
The ¹H NMR spectrum can be divided into three key regions:
-
Aromatic Region (approx. 6.6-7.0 ppm): The three protons on the dimethylphenoxy ring will appear here. Their specific shifts and coupling patterns will confirm the 1,2,4-substitution pattern.
-
Aliphatic Region - Downfield (approx. 2.5-4.0 ppm): Protons closer to electronegative atoms (oxygen and nitrogen) will resonate here. This includes the methylene bridge protons (-O-CH₂ -), which are shifted downfield by the adjacent oxygen, and the protons on the piperidine ring at positions 2 and 6 (-CH₂ -NH-CH₂ -).[8][9]
-
Aliphatic Region - Upfield (approx. 1.2-2.5 ppm): This region will contain the remaining piperidine ring protons (positions 3, 4, and 5) and the two methyl group protons on the aromatic ring. The inherent structural features of piperidine derivatives can often lead to signal overlap in this region.[10]
2.2.2 Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will confirm the carbon count. Key expected shifts include:
-
Aromatic Carbons: Six distinct signals between ~110-160 ppm.
-
Ether-linked Methylene Carbon: A signal around 65-75 ppm.
-
Piperidine Carbons: Signals in the range of 25-55 ppm.[1][11]
-
Methyl Carbons: Two signals in the upfield region, typically below 25 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Position | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|---|
| Aromatic | Ar-H | 6.6 - 7.0 (3H, m) | 110 - 158 | Typical aromatic region. |
| Methyl | Ar-CH₃ | ~2.2 (6H, s) | 15 - 22 | Standard methyl group shifts. |
| Methylene Bridge | -O-CH₂- | ~3.8 (2H, d) | ~72 | Deshielded by adjacent ether oxygen.[9] |
| Piperidine C2, C6 | -CH₂-N- | ~3.0 (2H, m), ~2.6 (2H, m) | ~46 | Adjacent to nitrogen.[1] |
| Piperidine C3, C5 | -CH₂- | ~1.7 (4H, m) | ~29 | Standard aliphatic CH₂. |
| Piperidine C4 | -CH- | ~1.5 (1H, m) | ~35 | Methine carbon of the piperidine ring. |
| Piperidine NH | -NH- | ~1.8 (1H, broad s) | - | Exchangeable proton, often broad. |
Note: These are estimated values. Actual shifts may vary. 2D NMR is recommended for definitive assignment.
2.2.3 Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10] The choice of solvent can sometimes help resolve overlapping signals.[10]
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR (if needed): If signal overlap occurs, acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups within the molecule.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3350 (weak-medium) | Characteristic of secondary amines.[12][13] |
| Alkyl C-H | C-H Stretch | 2850 - 2960 | Aliphatic C-H bonds in the piperidine ring and methylene bridge. |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Aromatic C-H bonds. |
| Aromatic C=C | C=C Stretch | 1500 - 1600 | Aromatic ring stretching vibrations. |
| Alkyl Aryl Ether | C-O Stretch | 1200 - 1275 (strong) | Asymmetric C-O-C stretch, characteristic for aryl ethers.[8][14] |
| Alkyl Aryl Ether | C-O Stretch | 1000 - 1050 (strong) | Symmetric C-O-C stretch.[8] |
2.3.1 Experimental Protocol: FTIR Analysis
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film can be prepared between salt plates.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic peaks corresponding to the functional groups listed in Table 3. The presence of a strong band around 1250 cm⁻¹ would be compelling evidence for the aryl ether linkage.[13]
Part 2: Purity Assessment and Quantification
An impeccable structural elucidation is only meaningful if the sample is pure. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometer (LC-MS), is the gold standard for purity assessment.[15]
Caption: A systematic approach to developing a robust HPLC method.
Experimental Protocol: HPLC Purity Analysis
This protocol provides a starting point for developing a purity analysis method.
-
Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in the mobile phase.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 275 nm (corresponding to the absorbance of the substituted benzene ring).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A pure sample should exhibit a single major peak.
Table 4: Example HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: H₂O + 0.1% TFA; B: ACN + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV, 275 nm |
| Column Temp | 30 °C |
| Injection Vol. | 10 µL |
Conclusion
The structural analysis of 4-[(2,4-Dimethylphenoxy)methyl]piperidine requires a synergistic application of modern analytical techniques. By following the integrated workflow presented—beginning with mass spectrometry for molecular weight confirmation, followed by detailed NMR for structural mapping, IR for functional group validation, and finally HPLC for purity assessment—researchers can achieve an unambiguous and comprehensive characterization of the molecule. This rigorous, multi-faceted approach ensures the high degree of confidence in chemical structure necessary for advancing drug discovery and development programs.
References
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Correia, V. G., da Silva, G. N., & de Souza, G. H. B. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303–1310. [Link]
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Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004–1008. [Link]
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Pennino, D. J., & Cholli, A. L. (1989). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 43(5), 873–877. [Link]
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Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXII. A Study of the Fragmentation Processes of Some Tobacco Alkaloids. Journal of the American Chemical Society, 87(13), 2926–2932. [Link]
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Abreu, I. N., et al. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 18, 1432-1440. [Link]
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Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(11), 322–329. [Link]
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Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube. [Link]
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Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]
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Kumar, P., et al. (2006). High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma. Journal of Chromatography B, 843(1), 116-120. [Link]
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